
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt is a stable isotope-labeled compound. It is a derivative of sulforaphane, an isothiocyanate found in cruciferous vegetables like broccoli. This compound is used primarily in research to study the metabolic pathways and biological effects of sulforaphane.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt involves multiple steps. The starting material, sulforaphane, undergoes deuteration to introduce deuterium atoms, resulting in D,L-Sulforaphane-d8. This intermediate is then reacted with N-Acetyl-L-cysteine in the presence of a suitable base to form the final product. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. The final product is purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used to study the metabolic pathways of sulforaphane and its derivatives.
Biology: Investigates the biological effects of sulforaphane, including its role in cellular detoxification and antioxidant defense.
Medicine: Explores the potential therapeutic effects of sulforaphane in cancer prevention and treatment.
Industry: Utilized in the development of new drugs and health supplements.
Wirkmechanismus
The mechanism of action of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt involves the activation of the Nrf2 pathway. This pathway regulates the expression of antioxidant and detoxification enzymes. The compound interacts with Keap1, a repressor protein, leading to the release and activation of Nrf2. Activated Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the DNA, promoting the expression of protective genes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulforaphane: The parent compound, found naturally in cruciferous vegetables.
Sulforaphane N-Acetyl-L-cysteine: A non-deuterated version of the compound.
Phenyl-d5 Isothiocyanate: Another stable isotope-labeled isothiocyanate.
Uniqueness
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This feature makes it particularly valuable in research settings where understanding the detailed metabolic pathways and biological effects of sulforaphane is crucial.
Eigenschaften
Molekularformel |
C11H19N2NaO4S3 |
|---|---|
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
sodium;2-acetamido-3-[(1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfinylbutyl)carbamothioylsulfanyl]propanoate |
InChI |
InChI=1S/C11H20N2O4S3.Na/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17;/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16);/q;+1/p-1/i3D2,4D2,5D2,6D2; |
InChI-Schlüssel |
CYGKTIKRYLTBLH-JCYLEXHWSA-M |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])S(=O)C)C([2H])([2H])NC(=S)SCC(C(=O)[O-])NC(=O)C.[Na+] |
Kanonische SMILES |
CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B13862584.png)


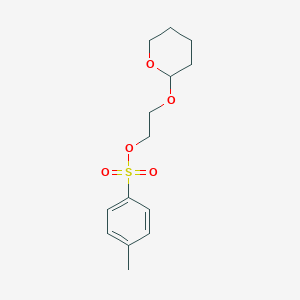

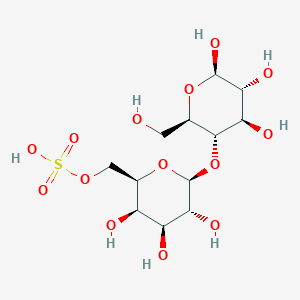
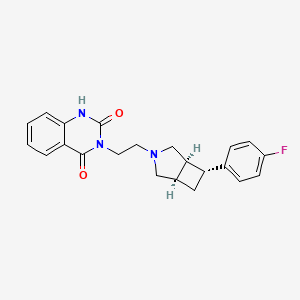

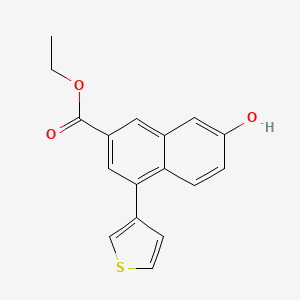

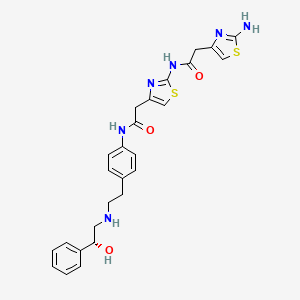
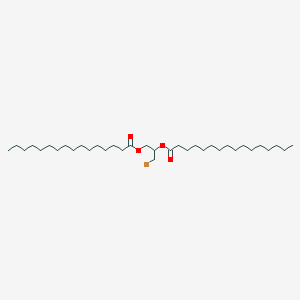
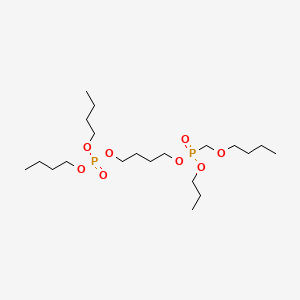
![4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine](/img/structure/B13862649.png)
